molecular formula C25H24ClN5O2S2 B12161410 3-{(Z)-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

3-{(Z)-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12161410
M. Wt: 526.1 g/mol
InChI Key: UGTPJIAUMRMSIR-MOSHPQCFSA-N
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Description

3-{(Z)-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining a thiazolidinone ring, a pyridopyrimidinone core, and a piperazine moiety, making it an interesting subject for chemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{(Z)-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. One common approach includes:

    Formation of the Thiazolidinone Ring: This step involves the reaction of 2-chlorobenzylamine with carbon disulfide and chloroacetic acid to form the thiazolidinone ring.

    Pyridopyrimidinone Core Synthesis: The core structure is synthesized through a cyclization reaction involving appropriate pyridine and pyrimidine precursors.

    Coupling Reactions: The thiazolidinone and pyridopyrimidinone intermediates are coupled using a suitable linker, often under basic conditions.

    Final Assembly: The piperazine moiety is introduced in the final step, typically through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and stringent quality control measures to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings and piperazine moiety can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

Biologically, the compound can be used to study enzyme interactions, particularly those involving sulfur-containing rings. It may also serve as a probe in biochemical assays.

Medicine

In medicine, this compound has potential as a lead molecule for drug development. Its structural features suggest it could interact with various biological targets, including enzymes and receptors.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidinone ring can interact with enzyme active sites, potentially inhibiting their activity. The piperazine moiety may enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with similar thiazolidinone rings, such as pioglitazone and rosiglitazone, used in diabetes treatment.

    Pyridopyrimidinones: Compounds like olaparib, a PARP inhibitor used in cancer therapy.

    Piperazine Derivatives: Compounds like piperazine itself, used as an anthelmintic.

Uniqueness

What sets 3-{(Z)-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one apart is its combination of these three distinct moieties, providing a unique pharmacophore that can interact with multiple biological targets, potentially leading to novel therapeutic applications.

Properties

Molecular Formula

C25H24ClN5O2S2

Molecular Weight

526.1 g/mol

IUPAC Name

(5Z)-3-[(2-chlorophenyl)methyl]-5-[[7-methyl-2-(4-methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H24ClN5O2S2/c1-16-7-8-21-27-22(29-11-9-28(2)10-12-29)18(23(32)30(21)14-16)13-20-24(33)31(25(34)35-20)15-17-5-3-4-6-19(17)26/h3-8,13-14H,9-12,15H2,1-2H3/b20-13-

InChI Key

UGTPJIAUMRMSIR-MOSHPQCFSA-N

Isomeric SMILES

CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CC=C4Cl)N5CCN(CC5)C)C=C1

Canonical SMILES

CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4=CC=CC=C4Cl)N5CCN(CC5)C)C=C1

Origin of Product

United States

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